molecular formula C15H23N3O3 B2826121 N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide CAS No. 2361706-56-9

N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide

Cat. No. B2826121
CAS RN: 2361706-56-9
M. Wt: 293.367
InChI Key: GXVKRVRKVGKMPV-UHFFFAOYSA-N
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Description

N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide, also known as ODQ, is a well-known guanylyl cyclase inhibitor. It is widely used in scientific research to understand the mechanism of action of guanylyl cyclase and its role in various physiological and biochemical processes.

Mechanism of Action

N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide inhibits guanylyl cyclase by binding to the heme group of the enzyme. This prevents the conversion of GTP to cGMP, which is a key signaling molecule in many physiological and biochemical processes. By inhibiting guanylyl cyclase, N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide can modulate the effects of nitric oxide and other signaling molecules that regulate cGMP levels.
Biochemical and Physiological Effects
N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide has been shown to inhibit the relaxation of vascular smooth muscle, platelet aggregation, and neuronal signaling. It also modulates the effects of nitric oxide on the cardiovascular system and regulates cellular functions by modulating cGMP levels. N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide has been used to investigate the role of guanylyl cyclase in various physiological and biochemical processes, including blood pressure regulation, inflammation, and cancer.

Advantages and Limitations for Lab Experiments

The advantages of using N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide in lab experiments include its specificity for guanylyl cyclase and its ability to modulate the effects of nitric oxide on the cardiovascular system. However, N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide has some limitations, including its potential toxicity and the need for careful attention to detail in its synthesis and use.

Future Directions

There are many future directions for research on N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide, including the development of new guanylyl cyclase inhibitors with improved specificity and lower toxicity. Research is also needed to investigate the role of guanylyl cyclase in cancer and other diseases, and to develop new therapeutic approaches based on the modulation of cGMP levels. Finally, research is needed to investigate the potential use of N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide and other guanylyl cyclase inhibitors in clinical settings.

Synthesis Methods

The synthesis of N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide involves the condensation of 7-nitroindazole with ethyl acetoacetate, followed by the reaction of the resulting product with ethyl chloroacetate. The final product is obtained by reacting the intermediate with propargylamine. The synthesis of N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide is a multistep process that requires careful attention to detail and high-quality reagents.

Scientific Research Applications

N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide is widely used in scientific research to understand the role of guanylyl cyclase in various physiological and biochemical processes. It is used to investigate the role of guanylyl cyclase in vascular smooth muscle relaxation, platelet aggregation, and neuronal signaling. It is also used to study the effects of nitric oxide on the cardiovascular system and to investigate the role of cGMP in regulating cellular functions.

properties

IUPAC Name

N-ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-3-13(20)17(4-2)9-14(21)18-7-5-6-15(11-18)8-12(19)16-10-15/h3H,1,4-11H2,2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVKRVRKVGKMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCCC2(C1)CC(=O)NC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-N-[2-oxo-2-(3-oxo-2,7-diazaspiro[4.5]decan-7-yl)ethyl]prop-2-enamide

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